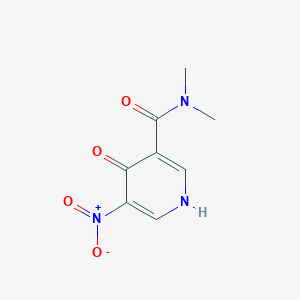
4-Hydroxy-N,N-dimethyl-5-nitro-3-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-N,N-dimethyl-5-nitro-3-pyridinecarboxamide is a heterocyclic compound with significant potential in various scientific fields. This compound features a pyridine ring substituted with hydroxy, nitro, and dimethylcarboxamide groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-N,N-dimethyl-5-nitro-3-pyridinecarboxamide typically involves the nitration of 4-hydroxypyridine followed by subsequent reactions to introduce the dimethylcarboxamide group. One method involves reacting 4-hydroxy-3-nitropyridine with dimethylamine under controlled conditions .
Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step process that ensures high yield and purityThe reaction conditions are optimized to ensure selectivity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-N,N-dimethyl-5-nitro-3-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and hydroxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
4-Hydroxy-N,N-dimethyl-5-nitro-3-pyridinecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-N,N-dimethyl-5-nitro-3-pyridinecarboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxy and dimethylcarboxamide groups can form hydrogen bonds and interact with biological macromolecules. These interactions can modulate enzyme activity and influence cellular pathways .
Comparaison Avec Des Composés Similaires
4-Hydroxy-3-nitropyridine: Shares the hydroxy and nitro groups but lacks the dimethylcarboxamide group.
N,N-Dimethyl-5-nitro-3-pyridinecarboxamide: Lacks the hydroxy group but contains the nitro and dimethylcarboxamide groups.
4-Hydroxy-N,N-dimethyl-3-pyridinecarboxamide: Lacks the nitro group but contains the hydroxy and dimethylcarboxamide groups.
Uniqueness: 4-Hydroxy-N,N-dimethyl-5-nitro-3-pyridinecarboxamide is unique due to the presence of all three functional groups (hydroxy, nitro, and dimethylcarboxamide) on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
1055935-43-7 |
|---|---|
Formule moléculaire |
C8H9N3O4 |
Poids moléculaire |
211.17 g/mol |
Nom IUPAC |
N,N-dimethyl-5-nitro-4-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C8H9N3O4/c1-10(2)8(13)5-3-9-4-6(7(5)12)11(14)15/h3-4H,1-2H3,(H,9,12) |
Clé InChI |
MDCQLOQXHSJXOT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=CNC=C(C1=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















